molecular formula C6H7NO3S B1682702 Sulfanilic acid CAS No. 121-57-3

Sulfanilic acid

Cat. No.: B1682702
CAS No.: 121-57-3
M. Wt: 173.19 g/mol
InChI Key: HVBSAKJJOYLTQU-UHFFFAOYSA-N
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Description

Chemical Properties and Structure Sulfanilic acid (4-aminobenzenesulfonic acid, C₆H₇NO₃S) is a zwitterionic compound with a molecular weight of 173.19 g/mol. It exists as a white crystalline solid, though commercial samples may appear off-white or purple due to polyaniline impurities . Key properties include:

  • Melting Point: 288°C (decomposition)
  • Solubility: 10 g/L in water at 20°C, higher solubility in basic or strongly acidic solutions .
  • Isoelectric Point: pH 1.25, optimal for precipitation .

Synthesis
this compound is synthesized via sulfonation of aniline with concentrated sulfuric acid, forming phenylsulfamic acid as an intermediate. Radiosulfur studies confirm an intermolecular mechanism involving sulfur trioxide reacting with aniline at the para position .

Preparation Methods

Conventional Thermal Synthesis

Reaction Mechanism and Process Overview

The conventional synthesis of sulfanilic acid involves the sulfonation of aniline with concentrated sulfuric acid. The reaction proceeds through the formation of an intermediate aniline hydrogen sulfate, which undergoes thermal decomposition to yield this compound. The process is characterized by a four-stage sequence:

  • Salification : Aniline reacts with sulfuric acid to form aniline hydrogen sulfate at 160°C.
  • Sulfonation : Heating the intermediate to 180°C produces phenylsulfamic acid.
  • Rearrangement : Further heating at 180–200°C facilitates the formation of this compound hydrogen sulfate.
  • Hydrolysis : Dilution with water precipitates this compound as white crystals.

The overall reaction can be summarized as:
$$
\text{C}6\text{H}5\text{NH}2 + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}4(\text{NH}2)\text{SO}3\text{H} + \text{H}2\text{O}
$$

Industrial-Scale Implementation

Industrial protocols typically involve heating aniline and sulfuric acid in a 1:1 molar ratio at 200°C for 4–6 hours. The crude product is neutralized with sodium carbonate, filtered, and acidified to precipitate this compound. Yields average 80%, with impurities removed via recrystallization. A major drawback is the high energy demand and emission of sulfur oxides during prolonged heating.

Solid-Phase Synthesis

Process Optimization

The solid-phase method, patented by CN104974063A, eliminates solvent use and reduces wastewater generation. Key steps include:

  • Salification : Aniline and sulfuric acid react at 120°C for 30 minutes, forming aniline sulfonate.
  • Baking : The intermediate is baked at 180°C for 2 hours to complete sulfonation.
  • Purification : The crude product is pulverized, dissolved in hot water, and crystallized under vacuum. Microwave drying ensures low moisture content (<0.5%).

This method achieves a 92% yield and reduces reaction time by 40% compared to conventional techniques. Energy consumption is lowered by 30% due to the absence of solvent evaporation.

Environmental Advantages

The solid-phase process recycles process water, eliminating wastewater discharge. Additionally, microwave drying reduces greenhouse gas emissions by 50%, making it environmentally superior to conventional oven drying.

Green Synthesis via Microwave Activation

Methodology and Efficiency

Microwave-assisted synthesis, as demonstrated by Brătulescu (2022), reduces reaction time from hours to minutes. In a typical procedure:

  • A paste of aniline hydrogen sulfate is irradiated at 400 W for 3 minutes.
  • The product is precipitated in ice water, filtered, and recrystallized.

Yields reach 90%, with no byproducts detected via NMR or UV-Vis spectroscopy. The rapid heating minimizes thermal degradation, a common issue in conventional methods.

Energy and Cost Benefits

Microwave activation consumes 75% less energy than thermal methods. The absence of prolonged heating also reduces equipment wear, lowering maintenance costs by an estimated 20%.

Ohmic Heating-Assisted Regioselective Sulfonation

Experimental Setup

Ohmic heating, explored by Pereira et al. (2022), uses electrical resistance to generate heat directly within the reaction mixture. Aniline and sulfuric acid (1:2.65 molar ratio) are heated to 180°C under vacuum, achieving 85% yield in 1.5 hours.

Advantages Over Conventional Heating

Ohmic heating ensures uniform temperature distribution, eliminating hot spots that cause side reactions. The method also allows precise control over reaction kinetics, enabling scalability for industrial applications.

Solvent-Mediated Synthesis with Excess Aniline

Patent-Established Protocol

EP0063270B1 discloses a process using inert solvents (e.g., dichlorobenzene) and a 0.5–2 mol% excess of aniline. Key steps include:

  • Reacting aniline and sulfuric acid in solvent at 200–250°C.
  • Removing water of reaction via azeotropic distillation.
  • Filtering and drying this compound under reduced pressure.

This method achieves 95% purity with a solvent recovery rate of 90%, reducing raw material costs by 15%.

Solvent Selection and Impact

High-boiling solvents like trichlorobenzene facilitate water removal without solvent loss. The use of excess aniline suppresses side reactions, enhancing regioselectivity for the para-isomer.

Comparative Analysis of Synthesis Methods

Parameter Conventional Solid-Phase Microwave Ohmic Heating Solvent-Mediated
Reaction Time (h) 4–6 2.5 0.05 1.5 3
Yield (%) 80 92 90 85 88
Energy Consumption (kWh/kg) 12 8.4 3 6 10
Wastewater Generated High None Low Moderate Low
Scalability Industrial Pilot-scale Lab-scale Industrial Industrial

Chemical Reactions Analysis

Types of Reactions: Sulfanilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Sulfanilic acid exerts its effects primarily through its ability to form diazo compounds. The diazotization reaction involves the conversion of this compound to its diazonium salt, which can then undergo coupling reactions to form azo dyes. These reactions are facilitated by the presence of the amino and sulfonic acid groups, which provide sites for electrophilic and nucleophilic attacks .

Comparison with Similar Compounds

Sulfanilic acid belongs to the class of aminobenzenesulfonic acids. Below is a comparative analysis with structurally or functionally related compounds:

Sulfanilamide

  • Structure : this compound derivative with a sulfonamide (-SO₂NH₂) group replacing the sulfonic acid (-SO₃H).
  • Applications : Antibacterial agent (sulfa drugs) vs. This compound’s role in dyes and analytical reagents .
  • Stability : Sulfanilamide degrades under UV light to yield this compound, aniline, and benzidine, indicating lower photostability .
  • Toxicity : this compound induces hyperactivity in rats, while sulfanilamide’s toxicity is linked to hypersensitivity in humans .

Sulfosalicylic Acid

  • Structure: Contains both sulfonic acid and phenolic hydroxyl groups, unlike this compound’s single sulfonic acid group.
  • Applications: Protein precipitation in diagnostics vs. This compound’s use in dye synthesis and ion analysis .
  • Reactivity : Forms complexes with metals; this compound primarily undergoes diazotization .

Aniline

  • Structure : Lacks the sulfonic acid group present in this compound.
  • Applications : Precursor for polyurethane and rubber vs. This compound’s role in azo dyes .
  • Toxicity : Aniline is highly toxic (LD₅₀ = 250 mg/kg in rats) compared to this compound (LD₅₀ = 12,300 mg/kg) .

p-Aminobenzoic Acid (PABA)

  • Structure : Contains a carboxylic acid group instead of sulfonic acid.
  • Applications : UV-blocking agent in sunscreens vs. This compound’s analytical and catalytic uses .
  • Solubility : More soluble in organic solvents than this compound, which is water-soluble .

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Key Functional Groups Primary Applications Toxicity (Rat LD₅₀)
This compound C₆H₇NO₃S -SO₃H, -NH₂ Dyes, catalysts, ion analysis 12,300 mg/kg
Sulfanilamide C₆H₈N₂O₂S -SO₂NH₂, -NH₂ Antibacterial drugs 3,700 mg/kg
Sulfosalicylic acid C₇H₆O₆S -SO₃H, -OH Protein precipitation, metal chelation 5,000 mg/kg
Aniline C₆H₇N -NH₂ Polymers, pharmaceuticals 250 mg/kg
p-Aminobenzoic acid C₇H₇NO₂ -COOH, -NH₂ Sunscreens, vitamin B synthesis 2,850 mg/kg

Research Findings and Industrial Relevance

  • Catalyst Performance : this compound-to-activated carbon (AC) ratios >15:1 in biodiesel catalysts yield 73.14% biodiesel, outperforming lower ratios (5:1 or 10:1 yield ~43%) .
  • Wastewater Treatment : Electrodialysis with this compound recovers HCl and NaOH at $13.75/kmol, cheaper than alternative methods ($21–61.3/kmol) .
  • Biological Distribution : this compound exhibits low blood-brain barrier penetration (brain/plasma ratio <0.2) compared to sulfanilamide (ratio ~1) .

Biological Activity

Sulfanilic acid (4-aminobenzenesulfonic acid) is an aromatic sulfonic acid that has garnered attention for its diverse biological activities. It is primarily used in the synthesis of azo dyes, but its biological implications extend beyond industrial applications. This article delves into the biological activity of this compound, exploring its toxicity, antimicrobial properties, and potential therapeutic uses, supported by relevant studies and data.

Toxicity Studies

Acute Toxicity : this compound exhibits low acute toxicity. In a study involving Sprague-Dawley rats, the dermal LD50 was found to be greater than 2000 mg/kg body weight, indicating minimal risk upon dermal exposure . No significant clinical signs of toxicity were reported at this dose level.

Genotoxicity : In vitro studies have shown that this compound does not exhibit genotoxic effects. It was negative in Ames tests across various Salmonella strains and in DNA damage assays using Escherichia coli, suggesting a low risk for genetic damage .

Antimicrobial Activity

This compound has been studied for its bacteriostatic properties. Research indicates that it can inhibit the growth of various microorganisms, including Staphylococcus aureus, a common pathogen responsible for skin infections. A study highlighted that this compound showed no significant effects on cell growth when tested alongside other compounds like p-phenylenediamine; however, it is noted for its potential synergistic effects in combination with other agents .

Case Studies

  • Bacterial Degradation : An aerobic bacterium, Pseudomonas paucimobilis, has been identified to effectively degrade this compound, showcasing its potential role in bioremediation efforts . This finding underscores the compound's environmental significance and the ability of certain microorganisms to utilize it as a carbon source.
  • Food Dye Metabolism : this compound is a metabolite of certain food dyes (e.g., Sunset Yellow FCF). Studies suggest that it may influence cholinergic systems and has been implicated in neurobehavioral effects related to food dye consumption . This raises concerns about the safety of food additives containing this compound.

Therapeutic Implications

This compound's role as a catalyst in chemical reactions has been explored, particularly in Mannich reactions where it facilitates the formation of β-amino carbonyl compounds with high yields . This suggests potential applications in pharmaceutical synthesis.

Summary of Biological Activities

Activity TypeFindings
Acute ToxicityLD50 > 2000 mg/kg; low risk observed
GenotoxicityNegative results in Ames tests and DNA damage assays
Antimicrobial ActivityInhibitory effects on Staphylococcus aureus; potential synergistic effects with other agents
BiodegradationDegraded by Pseudomonas paucimobilis; implications for environmental remediation
Catalytic ActivityEffective catalyst in Mannich reactions with high yields

Q & A

Basic Research Questions

Q. What experimental protocols ensure reproducibility in sulfanilic acid synthesis?

  • Methodological Answer: To ensure reproducibility, document precise stoichiometric ratios (e.g., 1:1 molar ratio of aniline to sulfuric acid) and reaction conditions (e.g., sulfonation at 180–200°C for 5–7 hours). Characterize products using HPLC (≥99% purity threshold) and FT-IR to confirm the sulfonic acid group (S=O stretching at 1035 cm⁻¹ and 1175 cm⁻¹). Include pH adjustments (e.g., neutralization with NaOH to isolate the zwitterionic form) and recrystallization steps (using hot water) in supplemental materials. Reference prior synthesis routes for known compounds and validate purity via elemental analysis .

Q. How can researchers address solubility challenges of this compound in aqueous systems?

  • Methodological Answer: Solubility (10 g/L at 20°C) is pH-dependent due to its zwitterionic nature. For aqueous applications, adjust pH to >7 using NaOH to deprotonate the sulfonic acid group, enhancing solubility. For non-polar solvents, employ surfactants like CTAB (cetyltrimethylammonium bromide) or co-solvents (e.g., DMSO:water mixtures). Pre-dissolve this compound in alkaline solutions before integrating into reaction matrices. Tabulate solubility data under varying conditions (Table 1):

Solvent SystempHTemperature (°C)Solubility (g/L)
H₂O2.52010
H₂O + NaOH9.02035
DMSO:H₂O (1:1)7.02550

.

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer: Use UV-Vis spectroscopy (λₘₐₓ ≈ 254 nm) for quantification. For structural confirmation, employ ¹H NMR (aromatic protons at δ 6.8–7.2 ppm) and ¹³C NMR (sulfonate carbon at δ 145–150 ppm). Thermal stability analysis via TGA (decomposition onset at 288°C) ensures suitability for high-temperature applications. Cross-validate results with X-ray crystallography for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s catalytic efficiency across studies?

  • Methodological Answer: Discrepancies often arise from differences in reaction matrices (e.g., presence of metal ions) or surface adsorption effects. Design controlled experiments to isolate variables:

  • Compare catalytic activity in homogeneous vs. heterogeneous systems.
  • Use XPS to analyze surface composition of this compound-modified catalysts.
  • Apply kinetic modeling (e.g., Langmuir-Hinshelwood) to differentiate rate-limiting steps.
    Publish raw kinetic data (e.g., rate constants, activation energies) in supplemental materials for cross-study validation .

Q. What strategies optimize this compound’s selectivity in electrochemical biosensors?

  • Methodological Answer: To enhance selectivity for targets like uric acid (UA) in biosensors:

  • Modify electrodes with β-cyclodextrin copolymer membranes (e.g., SPNAANI/GCE) to exploit host-guest interactions.
  • Use differential pulse voltammetry (DPV) with a potential window of −0.2 to +0.6 V vs. Ag/AgCl.
  • Calibrate against interferents (e.g., ascorbic acid) using standard addition methods. Report detection limits (e.g., 0.1 μM UA) and selectivity coefficients (K = [interferent]/[UA]) in peer-reviewed formats .

Q. How do computational models improve understanding of this compound’s reactivity?

  • Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Simulate reaction pathways for sulfonation or azo-dye formation, comparing activation energies (ΔG‡) with experimental data. Validate models using Hammett substituent constants (σₚ = 0.76 for −SO₃H) to predict substituent effects. Share computational input files and optimized geometries in repositories like Zenodo .

Q. Data Interpretation & Validation

Q. How should researchers handle conflicting thermal stability data for this compound?

  • Methodological Answer: Discrepancies in decomposition temperatures (reported 288°C vs. 300°C) may stem from heating rates or sample purity. Conduct TGA at standardized rates (e.g., 10°C/min under N₂) and pre-purify samples via recrystallization. Compare DSC curves to identify polymorphic transitions. Report full instrumentation parameters (e.g., crucible type, gas flow rate) to enable replication .

Q. What methodologies validate this compound’s role in advanced oxidation processes (AOPs)?

  • Methodological Answer: Monitor degradation intermediates via LC-MS (e.g., m/z 174 for hydroxylated derivatives) and quantify mineralization efficiency via TOC analysis. Use radical scavengers (e.g., tert-butanol for •OH) to identify dominant degradation pathways. Publish chromatograms and mass spectra in supplemental data with annotated fragmentation patterns .

Properties

IUPAC Name

4-aminobenzenesulfonic acid
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InChI

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)
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InChI Key

HVBSAKJJOYLTQU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)O
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Molecular Formula

C6H7NO3S, NH2C6H4SO3H
Record name SULFANILIC ACID
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Related CAS

129674-17-5, Array
Record name 4-Aminobenzenesulfonic acid homopolymer
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DSSTOX Substance ID

DTXSID6024464
Record name 4-Aminobenzenesulfonic acid
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Molecular Weight

173.19 g/mol
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Physical Description

4-aminobenzene sulfonic acid appears as white powder with faint purple tinge. Grayish-white flat crystals. Becomes anhydrous at around 212 °F. Low toxicity (used medicinally)., Dry Powder, Greyish-white solid; [Hawley] White to grey solid; [ICSC] Light grey fine crystals and fragments; [MSDSonline], WHITE POWDER OR WHITE-TO-GREY CRYSTALS.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in ethanol and ether, Soluble in fuming hydrochloric acid, Slowly sol in water: about 1% at 20 °C, about 1.45% at 30 °C, about 1.94% at 40 °C, In water, 10.68 g/L at 20 °C; 14.68 g/L at 30 °C, Solubility in water: poor
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Density

1.485 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.485 at 25 °C/4 °C, 1.49 g/cm³
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Vapor Pressure

0.0000002 [mmHg]
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Impurities

Impurities: aniline, 2,4-disulfanilic acid, 2- and 3-aminobenzenesulfonic acid.
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Color/Form

Orthorhombic plates or monoclinic from water

CAS No.

121-57-3
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Melting Point

Decomposes without melting at 550 °F (NTP, 1992), 288 °C decomposes without melting
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Feasible Synthetic Routes

CID 50937063
Sulfanilic acid
CID 50937063
Sulfanilic acid
CID 50937063
Sulfanilic acid
CID 50937063
Sulfanilic acid
CID 50937063
Sulfanilic acid
CID 50937063
Sulfanilic acid

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